Application Summary: “tert-Butyl (2-aminoethyl)(ethyl)carbamate” is used in chemical synthesis.
Method of Application: The specific methods of application can vary greatly depending on the context of the chemical synthesis. Typically, it would be used as a reagent in a reaction, with the specifics of the reaction conditions (temperature, solvent, etc.) being determined by the particular synthesis being performed.
Results or Outcomes: The outcomes of its use in chemical synthesis would also depend on the specific reaction being performed. In general, the goal would be to use it to construct more complex molecules.
Application Summary: It is used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide.
Method of Application: The compound is reacted with carbon disulfide to prepare (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester. The specifics of the reaction conditions would be determined by the particular synthesis being performed.
Results or Outcomes: The outcome of this application is the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester.
Application Summary: N-Boc-ethylenediamine, which is similar to “tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate”, is used in the synthesis of thyronamine derivatives.
Method of Application: The specifics of the reaction conditions would be determined by the particular synthesis being performed.
Results or Outcomes: The outcome of this application is the preparation of thyronamine derivatives.
Application Summary: “tert-Butyl (2-aminoethyl) (2- ((tert-butoxycarbonyl)amino)ethyl)carbamate” is used in the preparation of PEG derivatives.
Results or Outcomes: The outcome of this application is the preparation of PEG derivatives.
Application Summary: N-Boc-ethylenediamine, which is similar to “tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate”, is used in both oligonucleotide and peptide synthesis.
Results or Outcomes: The outcome of this application is the synthesis of specific oligonucleotides and peptides.
Application Summary: “tert-Butyl (2-aminoethyl)(ethyl)carbamate” is used in the preparation of various carbamates.
Results or Outcomes: The outcome of this application is the preparation of various carbamates.
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, also known as tert-butyl N-(2-aminoethyl)carbamate, is a synthetic organic compound with the molecular formula and a molecular weight of 160.21 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-aminoethyl group. The compound is characterized by its linear structure, which can be represented as .
This compound is often utilized in organic synthesis and has garnered attention for its potential biological applications. Its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.
There is no current information available regarding a specific mechanism of action for TBC.
These reactions highlight its versatility as a building block in synthetic organic chemistry.
Synthesis of tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate typically involves multi-step processes. One common method includes:
The applications of tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate span several fields:
Interaction studies involving tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacological profiles and potential therapeutic uses. For instance:
Such studies are essential for advancing drug discovery efforts involving this compound.
Several compounds share structural similarities with tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
tert-Butyl N-(2-aminoethyl)carbamate | C7H16N2O2 | Basic structure similar but lacks additional amine |
tert-Butyl (2-aminoethyl)(ethyl)carbamate | C9H20N2O2 | Contains an ethyl group instead of an amino group |
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | Contains an additional methyl group on the amino chain |
The uniqueness of tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate lies in its dual amino functionality combined with a carbamate structure, potentially enhancing its reactivity and biological interactions compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and related fields.
The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, addressed critical challenges in peptide synthesis by providing an acid-labile protective moiety for amines. Traditional methods using benzyloxycarbonyl (Cbz) groups required hydrogenolysis, which limited compatibility with sulfur-containing residues. The Boc group, removable via trifluoroacetic acid (TFA) or hydrochloric acid, offered superior orthogonality. Di-tert-butyl dicarbonate (Boc₂O), the primary Boc-introducing reagent, reacts with primary and secondary amines under mild conditions (e.g., aqueous NaOH or DMAP in acetonitrile). For tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate, this reactivity enables selective protection of the terminal amine while retaining the secondary amine’s nucleophilicity for further functionalization.
Ethylenediamine derivatives gained prominence in the 1980s with the discovery of their metal-chelating properties and biocompatibility. The branched structure of tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate, featuring a central N-methyl ethylenediamine core, enhances stability against enzymatic degradation compared to linear analogs. This structural motif is pivotal in tuberculosis therapeutics, exemplified by ethambutol and its derivatives, which rely on ethylenediamine’s ability to coordinate divalent metal ions in bacterial cell walls.
The synthesis of tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate represents a fundamental challenge in polyamine chemistry, requiring selective protection of primary amino groups while maintaining the integrity of secondary amine functionalities [2]. The tert-butoxycarbonyl protecting group has emerged as the most prevalent choice for amine protection in non-peptide chemistry due to its stability under basic conditions and facile removal under acidic conditions [2] [5]. The mechanism of Boc protection involves nucleophilic attack of the amine on the carbonyl center of di-tert-butyl dicarbonate, resulting in formation of a tert-butyl carbonate leaving group that spontaneously decomposes to carbon dioxide and tert-butoxide [2] [5].
The standard approach utilizing di-tert-butyl dicarbonate with ethylenediamine in dichloromethane at temperatures ranging from 0 to 20 degrees Celsius typically yields 30-40% of the desired mono-protected product [1] [13]. This low selectivity stems from the competitive reaction of the second amino group, leading to substantial formation of bis-protected ethylenediamine byproducts [13]. The reaction mechanism proceeds through initial protonation of one amino group by the carbamic acid intermediate, creating an equilibrium mixture of mono- and bis-ammonium species that influences the selectivity profile [31].
Table 1: Synthetic Reaction Conditions for tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate Formation
Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Di-tert-butyl dicarbonate + Ethylenediamine | Dichloromethane | 0 to 20 | 2.75 | 30-40 | Low (bis-protection) |
tert-Butyl phenyl carbonate + Ethylenediamine | Ethanol/Reflux | 80 | 18 | 30-40 | Moderate |
tert-Butyl (p-nitrophenyl) carbonate + Ethylenediamine | Ethyl acetate | 25 | 5-6 | 82.3 | High (mono-protection) |
Di-tert-butyl dicarbonate + Phase Transfer Catalyst | Dichloromethane/Water | 0 to 25 | 2-4 | 60-80 | Improved |
Phase-transfer catalysis has demonstrated significant potential for enhancing the selectivity of mono-Boc protection in ethylenediamine systems [3] [32]. The fundamental principle relies on the differential solubility and reactivity of amine species across aqueous and organic phase boundaries, where quaternary ammonium catalysts facilitate selective transport of specific ionic forms [32]. Heterogeneous phase-transfer catalysts based on magnetic nanoparticles functionalized with ethylenediamine and polyethylene glycol have shown remarkable efficiency in promoting selective organic transformations under mild conditions [3].
The application of tetrabutylammonium bromide as a phase-transfer catalyst in the reaction between di-tert-butyl dicarbonate and ethylenediamine significantly improves yields to 60-80% while reducing bis-protection side reactions [32]. The mechanism involves preferential complexation of the mono-ammonium species with the quaternary ammonium catalyst, effectively sequestering it from further reaction with additional di-tert-butyl dicarbonate molecules [32]. This approach offers several advantages including reduced reaction times, improved product selectivity, and the ability to conduct reactions at room temperature [3] [32].
The kinetic parameters governing phase-transfer catalyzed Boc protection reveal that the rate-determining step involves transfer of the amine-catalyst complex across the phase boundary rather than the actual carbamylation reaction [32]. Temperature optimization studies indicate that maintaining reaction temperatures between 0 and 25 degrees Celsius provides optimal selectivity while preserving catalyst activity [32]. The recyclability of magnetic nanoparticle-supported phase-transfer catalysts allows for multiple reaction cycles with minimal loss of catalytic efficiency [3].
The choice between di-tert-butyl dicarbonate and various phenyl carbonate reagents represents a critical decision point in synthetic planning for tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate preparation [10] [29]. Alkyl phenyl carbonates demonstrate superior selectivity for primary amines over secondary amines due to their distinct reaction kinetics, where secondary amines react significantly slower than primary amines [10] [29]. This selectivity advantage stems from steric hindrance around the secondary nitrogen center and reduced nucleophilicity compared to primary amines [10].
tert-Butyl phenyl carbonate exhibits excellent chemoselectivity for primary amino groups in polyamine systems, achieving selective carbamate protection at room temperature in dichloromethane or dimethylformamide [10] [29]. The reaction proceeds through nucleophilic attack of the primary amine on the carbonyl carbon, resulting in displacement of phenoxide as a leaving group [10]. The enhanced stability of alkyl phenyl carbonates compared to alkyl chloroformates eliminates decomposition issues commonly encountered during storage and handling [10] [29].
Table 2: Comparative Analysis of Carbonate Reagents for Selective Amino Protection
Carbonate Reagent | Primary vs Secondary Amine Selectivity | Reaction Temperature (°C) | Stability | Cost Factor | Protecting Group Introduced |
---|---|---|---|---|---|
Di-tert-butyl dicarbonate (Boc2O) | Poor | 0-25 | Moderate | Low | Boc |
tert-Butyl phenyl carbonate | Excellent | 20-80 | High | Moderate | Boc |
Benzyl phenyl carbonate | Excellent | 20 | High | Moderate | Cbz |
Allyl phenyl carbonate | Excellent | 20 | High | Moderate | Alloc |
The kinetic studies comparing di-tert-butyl dicarbonate with tert-butyl phenyl carbonate reveal fundamental differences in reaction mechanisms and selectivity profiles [10] [29]. Di-tert-butyl dicarbonate exhibits rapid reaction kinetics but poor selectivity due to its high reactivity toward both primary and secondary amines [2] [5]. In contrast, tert-butyl phenyl carbonate demonstrates moderate reaction rates but exceptional selectivity, particularly when employed with excess ethylenediamine to drive mono-protection [10] [29].
Benzyl phenyl carbonate and allyl phenyl carbonate provide orthogonal protection strategies, introducing carboxybenzyl and allyloxycarbonyl protecting groups respectively [10] [29]. These reagents maintain the same excellent selectivity profile as tert-butyl phenyl carbonate while offering different deprotection conditions for complex synthetic sequences [10]. The orthogonal nature of these protecting groups enables sequential deprotection under completely different conditions, facilitating complex polyamine modifications [10] [29].
Continuous flow methodologies have revolutionized N-Boc deprotection processes by enabling precise temperature and residence time control while minimizing side reactions [6] [7] [8]. The thermal deprotection of N-Boc groups under catalyst-free conditions represents a particularly attractive green chemistry approach, eliminating the need for strong acids or additional reagents [6] [17]. The mechanism involves concerted proton transfer with release of isobutylene, followed by rapid decarboxylation to yield the free amine [6] [17].
Flow reactors operating at temperatures between 150 and 230 degrees Celsius with residence times of 30-40 minutes achieve 90-95% yields for thermal N-Boc deprotection in methanol or tetrahydrofuran [6] [8] [17]. The higher temperatures required for practical reaction rates are readily achievable in flow systems using pressurized reactors or superheated solvents [17]. The correlation between electrophilicity of the N-Boc carbonyl group and reaction rate provides predictive capability for optimizing deprotection conditions [6].
Solid acid catalysts, particularly H-BEA zeolite, demonstrate exceptional efficiency for continuous N-Boc deprotection under milder conditions [7]. The reaction proceeds at 140 degrees Celsius in tetrahydrofuran with residence times less than one minute, achieving yields exceeding 95% [7]. The active sites responsible for catalysis appear to be moderate Brønsted acid sites associated with silanol defects rather than strong framework aluminum sites [7]. This selectivity prevents catalyst poisoning by the basic amine products and enables sustained operation [7].
Table 3: Continuous Flow N-Boc Deprotection Conditions
Deprotection Method | Temperature (°C) | Solvent | Residence Time | Yield (%) | Advantages |
---|---|---|---|---|---|
Thermal (catalyst-free) | 150-230 | Methanol/THF | 30-40 min | 90-95 | Green chemistry approach |
Solid acid catalyst (H-BEA zeolite) | 140 | THF | <1 min | 95+ | Short residence time |
Trifluoroacetic acid | 25 | Dichloromethane | 1-3 h | 95+ | High efficiency |
Heterogeneous QP-SA column | 60 | THF | 10-20 min | 90-94 | Catch and release mechanism |
The heterogeneous "catch and release" methodology employs acidic resin columns that simultaneously deprotect and protonate the resulting amines [8]. The protected substrate passes through a heated column of QP-SA resin at 60 degrees Celsius, where deprotection occurs and the liberated amine is retained as an ammonium salt [8]. Subsequent elution with ammonia in methanol releases the free amine in high purity [8]. This approach eliminates traditional workup procedures and provides excellent product isolation [8].
Microreactor technology enables integration of multiple synthetic steps in continuous flow sequences [8]. The combination of N-Boc deprotection with subsequent coupling reactions or derivatizations creates efficient telescoped processes that minimize intermediate isolation and purification [8]. Real-time monitoring using in-line infrared spectroscopy allows for precise reaction control and immediate detection of completion [8].
Solid-phase synthesis methodologies have emerged as powerful tools for constructing complex carbamate-linked dendrimer architectures incorporating tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate motifs [9] [12] [16]. The divergent synthesis approach involves iterative coupling and deprotection cycles beginning from resin-bound core molecules [9] [12]. Polyamidoamine dendrimers constructed through Michael addition of primary amines to methyl acrylate followed by amidation with ethylenediamine provide well-defined branching units [22] [24].
The convergent synthesis strategy offers advantages in purification and structural control by assembling pre-formed dendrons with multifunctional core molecules [9] [24]. Carbamate-protected dendrons synthesized in solution phase can be coupled to solid-supported cores using established peptide coupling reagents [9] [16]. PyBOP-mediated coupling reactions proceed efficiently in dichloromethane with triethylamine base, providing high-yielding amide bond formation [9] [16].
Click chemistry methodologies enable modular assembly of dendrimer architectures through copper-catalyzed azide-alkyne cycloaddition reactions [12] [19]. Generation 5 polyamidoamine dendrimers functionalized with alkyne or azide linkers can be efficiently coupled to form larger multimeric structures [19]. The triazole linkages formed through click chemistry provide exceptional stability while maintaining biocompatibility [12] [19].
Table 4: Solid-Phase Synthesis Parameters for Carbamate-Linked Dendrimer Architectures
Dendrimer Type | Core Structure | Terminal Groups | Molecular Weight (Da) | Carbamate Protection Strategy |
---|---|---|---|---|
PAMAM Generation 0 | Ethylenediamine | 4 amino | 516 | Boc/Cbz orthogonal |
PAMAM Generation 3 | Ethylenediamine | 32 amino | 6,909 | Selective Boc |
PAMAM Generation 5 | Ethylenediamine | 128 amino | 28,788 | PEGylation via carbamate |
Polyester-Polyamide Hybrid | Pentaerythritol + Lysine | 8 carboxylic acid | 40,000 | Glutamic acid side chains |
bis-HMPA based | 2,2-bis(hydroxymethyl)propanoic acid | 48 hydroxyl | Variable | BOC-amino acid grafting |
Polyester-polyamide hybrid dendrimers based on pentaerythritol cores modified with lysine residues provide enhanced stability compared to purely polyester architectures [16]. The incorporation of carbamate linkages through glutamic acid side chains enables orthogonal functionalization strategies [16]. Boc-protected hydrazide linkers facilitate subsequent drug conjugation through hydrazone formation [16]. The degradation profile under physiological conditions shows controlled breakdown into clearable fragments [16].
bis-HMPA-based dendrimers constructed from 2,2-bis(hydroxymethyl)propanoic acid offer excellent synthetic versatility and biocompatibility [23]. The peripheral hydroxyl groups serve as attachment points for Boc-protected amino acid residues [23]. Volumetric titration confirms successful incorporation of amino acid functionalities and provides molecular weight determination [23]. The polycationic nature of deprotected dendrimers enables nucleic acid binding applications [23].
Corrosive;Irritant